molecular formula C54H104O27 B14057235 Propyne-PEG24-CH2CH2COOH

Propyne-PEG24-CH2CH2COOH

Cat. No.: B14057235
M. Wt: 1185.4 g/mol
InChI Key: LXLNRYIKDCLMEO-UHFFFAOYSA-N
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Description

Propyne-PEG24-CH2CH2COOH, also known as Propargyl-PEG24-propionic acid, is a heterobifunctional polyethylene glycol (PEG) linker. This compound contains a propargyl group and a carboxylic acid group, making it highly versatile for various chemical reactions. The propargyl group can react with azides through click chemistry, while the carboxylic acid group can react with amino groups in the presence of activators.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyne-PEG24-CH2CH2COOH is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by the addition of a carboxylic acid group. The synthetic route typically involves the use of propargyl alcohol and PEG24, which are reacted under controlled conditions to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process is designed to ensure high yield and purity of the final product, which is essential for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

Propyne-PEG24-CH2CH2COOH undergoes several types of chemical reactions, including:

    Click Chemistry: The propargyl group reacts with azides to form triazoles.

    Amide Bond Formation: The carboxylic acid group reacts with amino groups in the presence of activators to form amide bonds.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the propargyl group and azides.

    Amide Bond Formation: Carbodiimides, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used as activators for the reaction between the carboxylic acid group and amino groups.

Major Products

    Triazoles: Formed through click chemistry.

    Amides: Formed through the reaction of the carboxylic acid group with amino groups.

Scientific Research Applications

Propyne-PEG24-CH2CH2COOH has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Employed in the modification of biomolecules for various studies.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Propyne-PEG24-CH2CH2COOH involves its ability to form stable covalent bonds with other molecules. The propargyl group reacts with azides through click chemistry, forming triazoles, while the carboxylic acid group reacts with amino groups to form amide bonds. These reactions enable the compound to act as a versatile linker in various applications.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-NH-PEG24-CH2CH2COOH: Another PEG linker with a different functional group (Fmoc) that is used for similar applications.

    Propyne-PEG24-CH2CH2COONHS Ester: A similar compound with an NHS ester group, which is used for bioconjugation.

Uniqueness

Propyne-PEG24-CH2CH2COOH is unique due to its combination of a propargyl group and a carboxylic acid group, which allows it to participate in both click chemistry and amide bond formation. This dual functionality makes it highly versatile for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C54H104O27

Molecular Weight

1185.4 g/mol

IUPAC Name

2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propoxy]acetic acid

InChI

InChI=1S/C54H104O27/c1-2-4-57-7-9-59-11-13-61-15-17-63-19-21-65-23-25-67-27-29-69-31-33-71-35-37-73-39-41-75-43-45-77-47-49-79-51-52-80-50-48-78-46-44-76-42-40-74-38-36-72-34-32-70-30-28-68-26-24-66-22-20-64-18-16-62-14-12-60-10-8-58-5-3-6-81-53-54(55)56/h1H,3-53H2,(H,55,56)

InChI Key

LXLNRYIKDCLMEO-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCOCC(=O)O

Origin of Product

United States

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